1-(3,4-Dimethylbenzyl)-1h-imidazol-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
1-[(3,4-dimethylphenyl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C12H15N3/c1-9-3-4-11(7-10(9)2)8-15-6-5-14-12(15)13/h3-7H,8H2,1-2H3,(H2,13,14) |
InChI Key |
XBFQTJBEMIAWMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C=CN=C2N)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 3,4 Dimethylbenzyl 1h Imidazol 2 Amine
Retrosynthetic Analysis of the 1-(3,4-Dimethylbenzyl)-1H-Imidazol-2-amine Core
Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.in For this compound, several logical disconnections can be proposed to outline potential synthetic routes.
The most apparent disconnection is at the C-N bond linking the 3,4-dimethylbenzyl group to the imidazole (B134444) ring nitrogen (N1). This leads to two primary synthons: a 3,4-dimethylbenzyl cation equivalent and a 1H-imidazol-2-amine anion equivalent. This suggests a synthesis involving the alkylation of 1H-imidazol-2-amine with a 3,4-dimethylbenzyl halide.
A second approach involves disconnecting the bonds forming the imidazole ring itself. A common strategy for 2-aminoimidazoles is a [3+2] cycloaddition-type strategy. This could involve disconnecting the N1-C5 and C2-N3 bonds, leading back to a precursor like N-(3,4-dimethylbenzyl)ethane-1,2-diamine and a cyanogen (B1215507) bromide equivalent, which would provide the C2-amino group. Alternatively, disconnection across the C4-C5 and N1-C2 bonds points towards a multi-component reaction strategy, potentially involving 3,4-dimethylbenzylamine, glyoxal, and cyanamide.
These retrosynthetic pathways form the basis for the various synthetic methodologies discussed in the following sections.
Classical and Contemporary Synthetic Routes to 1-Substituted-1H-Imidazol-2-amines
The synthesis of the 1-substituted-1H-imidazol-2-amine core can be achieved through a variety of classical and modern synthetic methods.
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient route to complex molecules. researchgate.net For the synthesis of 1-substituted-1H-imidazol-2-amines, an MCR could involve the condensation of an aldehyde, an isocyanide, and an amine. vu.nl A plausible MCR for the target molecule would involve the reaction of 3,4-dimethylbenzylamine, an α-dicarbonyl compound (like glyoxal), and a source for the 2-amino group, often in the presence of an acid catalyst. researchgate.netresearchgate.net Imidazole itself can also act as an organocatalyst in certain MCRs to generate molecular diversity. rsc.org
Another powerful three-component domino reaction involves α-nitroepoxides, cyanamide, and a primary amine (such as 3,4-dimethylbenzylamine) to produce functionalized 2-aminoimidazole derivatives under mild, additive-free conditions.
| Reactants | Catalyst/Conditions | Product Type | Reference |
| Aldehyde, 1,2-dicarbonyl, Amine, NH4OAc | Acid Catalyst | 1,2,4,5-Tetrasubstituted Imidazoles | researchgate.net |
| α-Nitroepoxides, Cyanamide, Primary Amine | Mild, additive-free | Functionalized 2-Aminoimidazoles | organic-chemistry.org |
| Aldehyde, Malononitrile, Nucleophile | Imidazole (organocatalyst) | Diverse Heterocycles | rsc.org |
Cyclocondensation reactions are a cornerstone of heterocyclic synthesis. A primary route to 2-aminoimidazoles involves the reaction of an N-substituted ethylenediamine (B42938) derivative with cyanogen bromide. In the context of the target molecule, N-(3,4-dimethylbenzyl)ethane-1,2-diamine would be the key intermediate, which upon reaction with BrCN, cyclizes to form the desired 2-aminoimidazole ring.
Another well-established cyclocondensation is the reaction of an α-haloketone with a guanidine (B92328) derivative. For example, reacting 2-bromo-1-phenylethan-1-one with N-(3,4-dimethylbenzyl)guanidine would yield a correspondingly substituted 2-aminoimidazole. The Debus-Radziszewski reaction and its modifications, involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or a primary amine), represent a foundational multi-component cyclocondensation for imidazole synthesis. researchgate.netresearchgate.net
| Precursor 1 | Precursor 2 | Product Type | Reference |
| N-substituted ethylenediamine | Cyanogen Bromide (BrCN) | 1-Substituted-1H-imidazol-2-amine | researchgate.net |
| α-Haloketone | Substituted Guanidine | Substituted 2-Aminoimidazole | youtube.com |
| 1,2-Dicarbonyl, Aldehyde, Amine | Acid/Heat | Tri- or Tetrasubstituted Imidazole | researchgate.netresearchgate.net |
Modern synthetic chemistry has increasingly turned to electrochemical and metal-catalyzed methods to achieve transformations under mild and efficient conditions.
Electrochemical Synthesis: Electrochemical methods provide a green alternative to traditional reagents, using electric current to drive reactions. researchgate.net The synthesis of substituted imidazoles has been achieved through the electrochemical cyclization of aryl ketones with benzylamines. organic-chemistry.orgnih.gov Another approach involves the electrochemical C(sp³)–H amination of enamines with amines, providing a metal- and oxidant-free pathway to 1,2,4,5-tetrasubstituted imidazoles. rsc.orgrsc.org An electrochemically induced synthesis from vinyl azides and benzyl (B1604629) amines has also been developed, yielding a wide range of imidazoles. nih.govnih.gov
Metal-Catalyzed Synthesis: Transition-metal catalysis offers powerful tools for C-N bond formation and heterocycle construction. Copper-catalyzed MCRs are particularly effective for synthesizing trisubstituted imidazoles from aldehydes, benzoin, and ammonium (B1175870) acetate. nih.gov Copper catalysts are also employed in oxidative cyclization reactions. nih.govrsc.org Palladium-catalyzed cross-coupling reactions can be used to form the N-benzyl bond by reacting 2-aminoimidazole with 3,4-dimethylbenzyl bromide.
| Method | Key Reactants | Catalyst/Mediator | Product | Reference |
| Electrochemical Cyclization | Aryl Ketone, Benzylamine | Electric Current | 1,2,4-Trisubstituted Imidazole | organic-chemistry.orgnih.gov |
| Electrochemical C-H Amination | Enamine, Benzylamine | Electric Current | 1,2,4,5-Tetrasubstituted Imidazole | rsc.orgrsc.org |
| Multi-Component Reaction | Aldehyde, Benzoin, NH4OAc | CuI | Trisubstituted Imidazole | nih.gov |
| Oxidative Cyclization | 2-Aminopyridines, Ketones | Cu(OAc)2 / Aerobic | Imidazo[1,2-a]pyridines | nih.gov |
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jipbs.com In imidazole synthesis, this has led to the development of eco-friendly protocols. One approach involves using natural, biodegradable catalysts like lemon juice for the three-component condensation of benzil, aldehydes, and ammonium acetate. jipbs.comresearchgate.net
Microwave-assisted synthesis has also emerged as a green tool, significantly reducing reaction times and often allowing for solvent-free conditions. researchgate.netwjbphs.comresearchgate.net The use of environmentally benign solvents like water, polyethylene (B3416737) glycol (PEG), or ionic liquids further enhances the green credentials of these synthetic routes. rsc.orgasianpubs.org These principles can be applied to the synthesis of this compound to create more sustainable manufacturing processes.
Derivatization Strategies for Enhancing Molecular Complexity
Once the this compound core is synthesized, its molecular complexity can be enhanced through various derivatization strategies. The 2-amino group is a key handle for functionalization. It can undergo standard reactions such as:
Acylation: Reaction with acid chlorides or anhydrides to form the corresponding amides.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Alkylation/Arylation: N-alkylation or N-arylation, although regioselectivity between the amino group and the N3 position of the imidazole ring can be a challenge.
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
Furthermore, the imidazole ring itself can be functionalized. Electrophilic substitution (e.g., halogenation, nitration) can occur at the C4 and C5 positions, though the activating nature of the amino group can make these reactions vigorous. The benzyl ring also presents opportunities for electrophilic aromatic substitution, with the two methyl groups directing incoming electrophiles to the ortho and para positions. These derivatization pathways allow for the systematic exploration of the chemical space around the core scaffold.
N-Alkylation and N-Arylation Reactions
The imidazole ring of this compound is already substituted at the N1 position, directing further alkylation or arylation reactions to the exocyclic C2-amino group. These transformations are pivotal for the synthesis of a diverse array of derivatives.
N-Alkylation: The alkylation of the C2-amino group can be achieved using various alkyl halides in the presence of a suitable base. The choice of base and solvent is critical to control the degree of alkylation and prevent side reactions. Common bases include potassium carbonate, sodium hydride, or organic bases like triethylamine. The reaction typically proceeds via nucleophilic substitution, where the amino group attacks the electrophilic carbon of the alkyl halide.
| Reagent | Base | Solvent | Expected Product |
| Methyl iodide | K₂CO₃ | Acetonitrile | 1-(3,4-Dimethylbenzyl)-N-methyl-1H-imidazol-2-amine |
| Benzyl bromide | NaH | THF | N-Benzyl-1-(3,4-dimethylbenzyl)-1H-imidazol-2-amine |
| Ethyl bromoacetate | Et₃N | DMF | Ethyl 2-((1-(3,4-dimethylbenzyl)-1H-imidazol-2-yl)amino)acetate |
N-Arylation: The introduction of an aryl group at the C2-amino position often requires metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically employs a palladium or copper catalyst with a suitable ligand to couple the amine with an aryl halide or triflate. These conditions allow for the formation of a carbon-nitrogen bond between the amino group and the aromatic ring.
| Arylating Agent | Catalyst | Ligand | Base | Expected Product |
| Phenylboronic acid | Cu(OAc)₂ | (none) | (none) | 1-(3,4-Dimethylbenzyl)-N-phenyl-1H-imidazol-2-amine |
| 4-Chloropyridine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1-(3,4-Dimethylbenzyl)-N-(pyridin-4-yl)-1H-imidazol-2-amine |
| Bromobenzene | Pd(OAc)₂ | BINAP | NaOtBu | N-(1-(3,4-dimethylbenzyl)-1H-imidazol-2-yl)aniline |
Benzyl Moiety Functionalization
The 3,4-dimethylbenzyl substituent offers additional sites for chemical modification, including the benzylic methylene (B1212753) group, the two methyl groups on the aromatic ring, and the aromatic ring itself.
Benzylic Bromination: The benzylic methylene group and the methyl groups on the benzene (B151609) ring are susceptible to free-radical bromination using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN. chadsprep.commanac-inc.co.jp The selectivity of this reaction can be influenced by the reaction conditions.
| Reagent | Initiator | Solvent | Expected Major Product(s) |
| NBS | Benzoyl peroxide | CCl₄ | 1-(1-Bromo-1-(3,4-dimethylphenyl)methyl)-1H-imidazol-2-amine and/or bromination at the ring methyl groups |
Oxidation of Methyl Groups: The methyl groups on the benzyl ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This transformation provides a route to diacid derivatives, which can be further functionalized.
| Oxidizing Agent | Conditions | Expected Product |
| KMnO₄ | Basic, heat, then acid workup | 4-((2-Amino-1H-imidazol-1-yl)methyl)phthalic acid |
Electrophilic Aromatic Substitution: The benzene ring of the 3,4-dimethylbenzyl group can undergo electrophilic aromatic substitution reactions. The directing effects of the alkyl groups and the imidazole-containing substituent will influence the position of substitution. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.
| Reagent | Conditions | Expected Major Product(s) |
| HNO₃ / H₂SO₄ | 0 °C | Nitrated derivatives on the benzyl ring |
| Br₂ / FeBr₃ | Dark | Brominated derivatives on the benzyl ring |
Advanced Structural Elucidation and Spectroscopic Analysis of 1 3,4 Dimethylbenzyl 1h Imidazol 2 Amine
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR) for Definitive Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural assignment of organic molecules like 1-(3,4-Dimethylbenzyl)-1H-imidazol-2-amine.
¹H NMR: A proton NMR spectrum would provide information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to observe distinct signals for the aromatic protons on the dimethylbenzyl group, the methylene (B1212753) (-CH2-) protons, the protons on the imidazole (B134444) ring, the amine (-NH2) protons, and the two methyl (-CH3) groups. The splitting patterns (singlet, doublet, triplet, etc.) would help to establish the connectivity of the atoms.
¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. Each carbon atom in the dimethylbenzyl ring, the imidazole ring, the methylene group, and the two methyl groups would produce a distinct signal. The chemical shift of each signal would provide insight into the electronic environment of that carbon atom.
2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals and to confirm the connectivity of the molecular fragments. A COSY spectrum would show correlations between coupled protons, while an HSQC spectrum would link each proton to its directly attached carbon atom.
Despite extensive searches, specific experimental ¹H, ¹³C, and 2D NMR data for this compound could not be located.
Mass Spectrometry (MS/HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
MS: A standard mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its molecular weight.
HRMS: High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₁₂H₁₅N₃).
Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum would offer valuable structural information. Common fragmentation pathways for this molecule might include the cleavage of the benzyl-imidazole bond, leading to fragments corresponding to the 3,4-dimethylbenzyl cation and the 2-aminoimidazole moiety.
Specific experimental mass spectrometry or high-resolution mass spectrometry data, including fragmentation patterns for this compound, are not available in the reviewed literature.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
FT-IR Spectroscopy: An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=N and C=C stretching vibrations of the imidazole and benzene (B151609) rings (in the 1400-1600 cm⁻¹ region), and C-N stretching vibrations.
No publicly available experimental FT-IR or Raman spectra for this compound could be found.
X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. A successful single-crystal X-ray diffraction analysis of this compound would provide precise information on:
Molecular Geometry: Bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.
Crystal Packing: How the individual molecules are arranged in the crystal lattice.
Intermolecular Interactions: The presence and nature of non-covalent interactions such as hydrogen bonding (e.g., involving the amine group and imidazole nitrogen atoms) and π-π stacking between the aromatic rings, which govern the supramolecular architecture.
A search of crystallographic databases did not yield any results for the crystal structure of this compound.
Ultraviolet-Visible Spectroscopy (UV-Vis) for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For this compound, the UV-Vis spectrum would be expected to show absorption bands corresponding to π-π* transitions within the aromatic benzene and imidazole ring systems. The position and intensity of these absorption maxima (λmax) would be characteristic of the chromophores present in the molecule.
No experimental UV-Vis absorption data for this compound has been reported in the searched scientific literature.
Structure Activity Relationship Sar Investigations of 1 3,4 Dimethylbenzyl 1h Imidazol 2 Amine Analogues
Impact of Substitutions on the 3,4-Dimethylbenzyl Moiety
The substituted aromatic ring, in this case, the 3,4-dimethylbenzyl moiety, plays a crucial role in the affinity and selectivity of these compounds for α2-adrenoceptors. The nature, position, and size of the substituents on the phenyl ring significantly influence the interaction with the receptor's binding pocket.
Research on related α2-agonists has demonstrated that small, lipophilic substituents on the phenyl ring are optimal for high potency. For instance, the prototypical α2-agonist medetomidine (B1201911) features a 2,3-dimethylphenyl group, while clonidine (B47849) contains a 2,6-dichlorophenyl group. nih.govnih.gov These substitutions are thought to orient the molecule correctly within the binding site and enhance binding affinity. The 3,4-dimethyl substitution pattern in 1-(3,4-dimethylbenzyl)-1H-imidazol-2-amine likewise provides a lipophilic character that is favorable for receptor interaction.
Studies on various analogues indicate that the substitution pattern on the phenyl ring has a distinct influence on α2-adrenoceptor binding affinity. While 2,6-disubstitution often leads to high potency, as seen in clonidine, other patterns can also yield highly active compounds. The key factor is the ability of the substituted ring to fit into a specific hydrophobic pocket within the receptor. Altering the position of the methyl groups from the 2,3-positions (medetomidine) to the 3,4-positions can modulate the selectivity and potency profile of the compound. For example, in a series of imidazoline (B1206853) analogues, the rank order of affinity and potency differed significantly based on the phenyl ring substituents, underscoring the sensitivity of the receptor to this part of the molecule. nih.gov
| Compound | Phenyl Substitution Pattern | α2/α1 Selectivity Ratio | Notes |
|---|---|---|---|
| Medetomidine | 2,3-Dimethyl | 1620 | High potency and selectivity. nih.gov |
| Clonidine | 2,6-Dichloro | 220 | Prototypical α2-agonist. nih.gov |
| Lofexidine (B1675026) | 2,6-Dichloro (phenoxy) | - | Stereoselective activity observed. |
| This compound | 3,4-Dimethyl | - | Activity is inferred from SAR of related compounds. |
Role of the Imidazole (B134444) Nitrogen Substituents on Biological Potency
The imidazole ring is a core component of this class of α2-agonists. mdpi.com The substituent at the N-1 position of the imidazole ring, which for the title compound is the 3,4-dimethylbenzyl group, serves as a linker to the aromatic moiety. The geometry and nature of this linker are critical for maintaining the correct spatial relationship between the imidazole and the phenyl ring, which is essential for effective receptor binding.
The imidazole moiety itself is a key pharmacophoric element. Ligands for the α2A-adrenoceptor are primarily compounds containing an imidazole ring. mdpi.com This heterocyclic system, particularly its basic nitrogen atoms, is fundamental for the interaction with the receptor. Modifications to the N-1 substituent can drastically alter biological activity. For example, replacing the direct linkage with a different bridge, such as the ethyl bridge in medetomidine (4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole), or introducing an oxygen atom as in lofexidine (2-[1-(2,6-dichlorophenoxy)ethyl]-2-imidazoline), changes the conformational flexibility and orientation of the aromatic ring relative to the imidazole core, thereby affecting potency and selectivity.
While the N-1 position is substituted, the N-3 nitrogen is typically unsubstituted and protonated at physiological pH. This protonated nitrogen is believed to form a crucial ionic bond with a conserved aspartate residue (Asp113) in the binding pocket of the α2A-adrenoceptor, anchoring the ligand to the receptor. Therefore, substitution at the N-3 position would be detrimental to agonist activity.
Influence of Modifications at the Imidazole 2-Amine Position
The 2-amino group on the imidazole ring is a fundamental feature for the agonist activity of these compounds. This group, together with the ring nitrogens, forms a guanidine-like system that is basic and exists in a protonated, cationic form at physiological pH. This cationic head is a primary point of interaction with the receptor.
SAR studies consistently show that potent α2-agonist activity is associated with an unsubstituted 2-aminoimidazole or the bioisosteric 2-aminoimidazoline (B100083) structure. Modifications to this amine group, such as alkylation or acylation, generally lead to a significant decrease or complete loss of agonist activity. This suggests that the primary amine's ability to participate in specific hydrogen bonding interactions within the receptor active site is critical. For instance, in a series of 2-(aminomethyl)imidazolines, which are structurally related, the specific nature of the amine substitution determined whether the compound acted as an agonist, antagonist, or had mixed activity. nih.gov The unsubstituted -NH2 group appears essential for initiating the conformational change in the receptor that leads to signal transduction (i.e., agonist activity).
Stereochemical Considerations and Chiral Influences on Activity
When a chiral center is present in analogues of this compound, the biological activity is often highly stereoselective. This is a hallmark of interaction with a chiral biological target like a G-protein coupled receptor. The α2-adrenoceptors demonstrate a high degree of stereoselectivity for their ligands. nih.gov
The most well-studied example is medetomidine, which has a chiral center at the benzylic carbon. Its dextrorotatory enantiomer, dexmedetomidine (B676), is the pharmacologically active form and is a potent and selective α2-adrenoceptor agonist. nih.govresearchgate.net The levorotatory enantiomer, levomedetomidine, is largely inactive. nih.gov This demonstrates that the receptor's binding pocket has a specific three-dimensional topography that can accommodate only one enantiomer effectively. Similarly, for lofexidine, the (-)-enantiomer is a potent α2-adrenoceptor agonist, while the (+)-enantiomer is approximately 10 times less potent. nih.gov
In a study of medetomidine's naphthalene (B1677914) analogue, 4-[1-(1-naphthyl)ethyl]-1H-imidazole, the S-(+)-isomer showed greater binding affinity for both α1- and α2-adrenoceptors than the R-(-)-isomer. nih.gov Furthermore, the R-(-)-isomer acted as an α2A-adrenoceptor antagonist, highlighting how stereochemistry can dramatically switch a compound's functional activity from agonist to antagonist. nih.gov Although this compound itself is not chiral, any modification that introduces a stereocenter, for example at the benzylic carbon, would be expected to result in significant differences in activity between the enantiomers.
| Compound | Enantiomer | Relative Potency/Activity |
|---|---|---|
| Medetomidine | Dexmedetomidine (dextro) | Active α2-agonist. nih.gov |
| Levomedetomidine (levo) | Largely inactive. nih.gov | |
| Lofexidine | (-)-Lofexidine | Potent α2-agonist. nih.gov |
| (+)-Lofexidine | ~10-fold less potent. nih.gov | |
| 4-[1-(1-Naphthyl)ethyl]-1H-imidazole | S-(+)-isomer | Higher affinity α2-agonist. nih.gov |
| R-(-)-isomer | α2A-antagonist. nih.gov |
Identification of Key Pharmacophoric Features for Target Recognition
Based on extensive SAR studies of this compound and related α2-agonists, a clear pharmacophore model has emerged. mdpi.com This model defines the essential structural features required for high-affinity binding and agonist activity at the α2-adrenoceptor. The key features are:
A Protonatable Nitrogen Moiety: The 2-aminoimidazole ring serves as a basic center that is protonated at physiological pH. This positive charge is crucial for an ionic interaction with a conserved aspartate residue (Asp113 in transmembrane helix 3) in the receptor binding site.
An Aromatic Ring: A substituted phenyl or other aromatic ring system that fits into a hydrophobic pocket of the receptor. The substitutions on this ring, such as the 3,4-dimethyl groups, fine-tune the binding affinity and selectivity. mdpi.com
A Specific Spatial Arrangement: A precise distance and geometric orientation between the protonatable nitrogen center and the aromatic ring. This is dictated by the linker, such as the methylene (B1212753) bridge of the benzyl (B1604629) group. This spatial relationship ensures that the key interacting groups of the ligand align correctly with their complementary sites on the receptor protein.
Molecular modeling studies suggest that the aromatic ring of these agonists engages in hydrophobic and/or π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine) within the receptor's transmembrane helices. scite.ai The benzylic methyl group of highly potent agonists like dexmedetomidine is proposed to fit into a specific "methyl pocket" within the α2-adrenoceptor, further enhancing binding affinity. scite.ai The combination of the ionic anchor, the hydrophobic interaction of the aromatic ring, and the precise stereochemical fit constitutes the fundamental pharmacophoric requirements for potent α2-adrenergic agonism.
Mechanistic Studies and Molecular Targets of 1 3,4 Dimethylbenzyl 1h Imidazol 2 Amine in Preclinical Models
Investigations into Enzyme Inhibition Mechanisms (e.g., Kinase Inhibition, α-Amylase, α-Glucosidase)
The imidazole (B134444) scaffold is a prominent feature in many molecules designed as enzyme inhibitors. researchgate.net While direct studies on 1-(3,4-dimethylbenzyl)-1H-imidazol-2-amine are limited, research on structurally related compounds provides insight into potential inhibitory activities against various enzymes, including kinases and carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase.
Kinase Inhibition: Spleen tyrosine kinase (Syk), a key mediator in the B cell receptor (BCR) signaling pathway, has been identified as a potential target for imidazole derivatives. nih.gov Abnormal Syk activation is linked to hematological malignancies. nih.gov Studies on a series of 3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine derivatives led to the discovery of potent Syk inhibitors, with one compound exhibiting an IC50 value of 0.52 nM. researchgate.netnih.gov The imidazole scaffold is considered a privileged structure for developing kinase inhibitors. researchgate.net Other research has shown that certain 1H-benzimidazole derivatives can inhibit BCR-ABL protein, a tyrosine kinase implicated in chronic myeloid leukemia. nih.gov
α-Amylase and α-Glucosidase Inhibition: These enzymes are key targets in managing type 2 diabetes as their inhibition can delay carbohydrate digestion and lower postprandial blood glucose levels. researchgate.netnih.gov Various imidazole derivatives have been investigated for their inhibitory potential against these enzymes. nih.govresearchgate.net For instance, 4,5-diphenylimidazole-2-thione demonstrated reversible, non-competitive inhibition against both α-glucosidase and α-amylase. nih.govresearchgate.net Similarly, other studies on novel imidazolone (B8795221) and curcumin-triazole derivatives have shown significant α-amylase inhibitory activity, with IC50 values comparable to the standard drug acarbose. researchgate.netresearchgate.net The inhibition of these enzymes is a promising strategy for managing hyperglycemia. researchgate.netnih.gov
| Compound Class | Target Enzyme | Inhibition Data (IC50) | Type of Inhibition |
| 3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine derivative (19q) | Spleen tyrosine kinase (Syk) | 0.52 nM researchgate.netnih.gov | Not specified |
| 4,5-diphenylimidazole-2-thione | α-Glucosidase | Ki = 3.5 x 10⁻⁵ M nih.gov | Non-competitive nih.gov |
| 4,5-diphenylimidazole-2-thione | α-Amylase | Ki = 6.5 x 10⁻⁵ M nih.gov | Non-competitive nih.gov |
| Quinoline-1,3,4-oxadiazole hybrid | α-Glucosidase | 2.6 µM nih.gov | Not specified |
Modulatory Effects on Cellular Signaling Pathways (e.g., NF-κB, Inflammasome Pathways)
By interacting with upstream targets, this compound and related compounds can modulate key intracellular signaling pathways that regulate inflammation and cell survival.
Inflammasome Pathway: The inhibition of the NLRP3 inflammasome assembly is a key mechanistic action. nih.gov Upon activation by diverse stimuli, the NLRP3 protein recruits an adaptor protein called ASC, which in turn recruits pro-caspase-1. researchgate.net This proximity leads to the auto-activation of caspase-1. nih.gov Activated caspase-1 then cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their active, secreted forms. researchgate.netnih.gov Certain inhibitors have been shown to disrupt the interaction between NLRP3 and ASC, thereby preventing the entire downstream cascade. nih.gov
NF-κB Pathway: The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of inflammation. The activation of the NLRP3 inflammasome often involves a "priming" signal, which is frequently mediated by NF-κB. researchgate.net This priming step leads to the increased transcription of NLRP3 and pro-IL-1β. researchgate.net Studies have demonstrated that some small molecules inhibit the NLRP3 inflammasome by targeting pathways that feed into NF-κB activation. For instance, the inhibitory activity of pyrvinium (B1237680) pamoate is mediated through its targeting of the CK1α-β-catenin-NF-κB pathway. nih.gov By suppressing this pathway, the compound can reduce the priming of the inflammasome, leading to a diminished inflammatory response. nih.gov
Gene Expression and Protein Regulation Studies in Cellular Systems
The modulation of signaling pathways by imidazole-based compounds directly translates to changes in gene expression and the regulation of protein synthesis and secretion.
In studies involving macrophages infected with Mycobacterium tuberculosis or treated with lipopolysaccharide (LPS), the activation of the NLRP3 inflammasome leads to significantly increased expression of inflammatory cytokines, including IL-1β and IL-18. nih.gov The introduction of an inhibitory compound like pyrvinium pamoate was shown to suppress the expression of these cytokines in a dose-dependent manner. nih.gov This demonstrates a direct link between the inhibition of the inflammasome pathway and the regulation of key inflammatory proteins.
Furthermore, the activation of the inflammasome can lead to a form of inflammatory cell death called pyroptosis, which is mediated by the protein gasdermin D (GSDMD). nih.govnih.gov Activated caspase-1 cleaves GSDMD, leading to the formation of pores in the cell membrane and the release of cellular contents and inflammatory mediators. researchgate.netnih.gov Compounds that inhibit caspase-1 activation or the upstream NLRP3 inflammasome can prevent GSDMD cleavage, thereby inhibiting pyroptosis and the associated release of pro-inflammatory proteins. nih.govnih.gov
Elucidation of Molecular Interactions at the Target Site
Molecular docking and other computational studies are instrumental in visualizing and understanding the interactions between imidazole derivatives and their biological targets at the atomic level.
Enzyme Active Sites: Docking simulations for α-amylase inhibitors have confirmed that imidazole-based compounds can interact with key amino acid residues within the enzyme's active site. researchgate.netnih.gov Similarly, for kinase inhibitors, rational drug design has been based on optimizing interactions within specific hydrophobic and solvent-accessible regions of the kinase. nih.gov In the case of FAK inhibitors, docking simulations helped determine the probable binding model of a 1,3,4-thiadiazol-2-amide derivative within the FAK active site. nih.gov
Receptor Binding Pockets: For the NLRP3 inflammasome, molecular modeling has been used to understand how inhibitors bind. For example, the inhibitor MNS was found to bind to the LRR and NACHT domains of the NLRP3 protein, which suppresses its ATPase activity. nih.gov In silico studies of antimicrobial imidazole derivatives have also shown a high affinity toward the active pocket of enzymes like GlcN-6-P synthase, suggesting they act as potent inhibitors. nih.gov These computational approaches provide a structural basis for the observed biological activity and guide the synthesis of more potent and selective molecules. nih.gov
Preclinical Biological Evaluation of 1 3,4 Dimethylbenzyl 1h Imidazol 2 Amine and Select Analogues
In Vitro Efficacy Studies
In vitro studies are the first step in evaluating the therapeutic potential of a new chemical entity. These experiments, conducted in a controlled laboratory setting outside of a living organism, provide initial insights into a compound's biological activity.
Cell-Based Assays (e.g., Proliferation, Viability, Apoptosis in Cancer Cell Lines)
To assess anticancer potential, researchers would typically screen 1-(3,4-Dimethylbenzyl)-1H-imidazol-2-amine against a panel of human cancer cell lines. Assays would measure the compound's effect on cell proliferation and viability, often determining the IC50 value (the concentration required to inhibit 50% of cell growth). For instance, studies on other imidazole (B134444) derivatives have shown significant cytotoxic effects on various cancer cells, including lung, prostate, and liver cancer lines. Further studies would investigate the mechanism of cell death, for example, by conducting apoptosis assays to see if the compound induces programmed cell death, a desirable trait for anticancer agents.
Table 1: Representative Data for Anticancer Activity of Imidazole Analogues (Hypothetical for Subject Compound)
| Cell Line | Cancer Type | Assay Type | IC50 (µM) |
|---|---|---|---|
| NCI-H460 | Non-small cell lung | Proliferation | Data not available |
| PC3 | Prostate | Viability | Data not available |
| HepG2 | Liver | Apoptosis | Data not available |
Note: This table is for illustrative purposes only. No specific data for this compound was found.
Antimicrobial Spectrum and Potency (Antibacterial, Antifungal, Antitubercular)
The antimicrobial properties of the compound would be evaluated against a range of pathogenic microorganisms. This involves determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe. The imidazole nucleus is a core component of many antifungal and antibacterial drugs. Therefore, this compound would be tested against various strains of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Enzyme Activity Modulation in Biochemical Assays
Many drugs exert their effects by inhibiting specific enzymes. Biochemical assays would be used to determine if this compound can modulate the activity of key enzymes implicated in disease. For example, related imidazole compounds have been investigated as inhibitors of enzymes like epidermal growth factor receptor (EGFR) in cancer or spleen tyrosine kinase (Syk) in hematological malignancies. Such studies would quantify the inhibitory potency, often expressed as an IC50 value.
Antioxidant Activity Assessment
The potential of the compound to act as an antioxidant would be assessed using various chemical assays. These tests measure the ability of the compound to neutralize free radicals, which are implicated in oxidative stress and various diseases. Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate)) assay. The results would indicate whether the compound has the potential to protect cells from oxidative damage.
In Vivo Efficacy Studies in Relevant Animal Models
Following promising in vitro results, a compound would advance to in vivo testing in animal models of human diseases to evaluate its efficacy in a living organism.
Assessment of Efficacy in Experimental Therapeutic Models (e.g., Antitumor, Antinociceptive)
For potential antitumor activity, the compound would be administered to animal models, such as mice with xenograft tumors grown from human cancer cells. Researchers would monitor tumor growth over time to see if the compound can slow or reverse it compared to a control group.
To evaluate antinociceptive (pain-relieving) effects, the compound would be tested in animal models of pain, such as the acetic acid-induced writhing test or the hot plate test. These models assess a compound's ability to reduce pain responses to chemical or thermal stimuli.
Pharmacodynamic Biomarker Evaluation
A critical aspect of preclinical drug development involves the identification and evaluation of pharmacodynamic (PD) biomarkers. These biomarkers provide measurable indicators of a pharmacological response to a drug, offering insights into its mechanism of action and target engagement.
For a novel compound like this compound, a hypothetical pharmacodynamic biomarker evaluation would be contingent on its intended therapeutic target. For instance, if the compound were being investigated as a kinase inhibitor, relevant PD biomarkers could include the phosphorylation status of downstream target proteins in treated cells or tissues.
Table 1: Hypothetical Pharmacodynamic Biomarkers for Kinase Inhibition
| Biomarker Category | Specific Biomarker Example | Method of Measurement |
| Target Engagement | Phosphorylation of Target Kinase | Western Blot, ELISA |
| Downstream Signaling | Phosphorylation of Substrate Protein | Western Blot, ELISA |
| Cellular Response | Inhibition of Cell Proliferation | Cell Viability Assays (e.g., MTT) |
| In Vivo Target Modulation | Tumor Growth Inhibition | Xenograft Models |
It is crucial to emphasize that the above table is illustrative and not based on experimental data for this compound. The selection and validation of PD biomarkers would be a fundamental step in its preclinical development, guiding dose selection and providing early evidence of biological activity.
Comparative Biological Activities with Established Reference Compounds
To understand the therapeutic potential and position of a new chemical entity, its biological activities are often compared with those of established reference compounds or standard-of-care drugs. This comparative analysis helps in assessing potency, selectivity, and potential advantages over existing treatments.
Given the absence of specific studies on this compound, a direct comparison is not possible. However, in a typical preclinical setting, its activity would be benchmarked against relevant reference compounds depending on the therapeutic area. For example, if it were being explored for anticancer properties, its efficacy would be compared against known chemotherapeutic agents in various cancer cell lines.
Table 2: Illustrative Comparative In Vitro Anticancer Activity
| Compound | Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Analogue A | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Analogue B | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
The generation of such comparative data is a cornerstone of preclinical research, providing the necessary context to evaluate the novelty and potential clinical utility of a compound.
Future Research Directions and Potential Applications of 1 3,4 Dimethylbenzyl 1h Imidazol 2 Amine
Design and Synthesis of Next-Generation Analogues with Improved Potency and Selectivity
The development of more potent and selective analogues of 1-(3,4-Dimethylbenzyl)-1H-imidazol-2-amine is a critical next step in harnessing its therapeutic potential. The core structure of this compound offers multiple sites for chemical modification, each providing an opportunity to fine-tune its pharmacological profile. Key to this endeavor is a deep understanding of the structure-activity relationships (SAR) that govern the interactions of this molecular scaffold with biological targets.
Future synthetic efforts will likely focus on several key areas of the molecule:
The Imidazole (B134444) Core: Modifications to the imidazole ring itself, such as the introduction of various substituents, can significantly impact the compound's electronic properties and its ability to form hydrogen bonds, which are often crucial for target engagement.
The Benzyl (B1604629) Moiety: The 3,4-dimethyl substitution pattern on the benzyl ring provides a starting point for exploring the impact of different substitution patterns and types of substituents on potency and selectivity. The introduction of electron-donating or electron-withdrawing groups, as well as alterations in the size and lipophilicity of these substituents, can modulate the compound's interaction with its target and its pharmacokinetic properties.
The 2-Amine Group: The amine at the 2-position of the imidazole ring is a key functional group that can be further derivatized to explore new interactions with biological targets. For instance, acylation or alkylation of this amine could lead to analogues with altered binding affinities and selectivity profiles.
A systematic approach to the synthesis and screening of a library of analogues will be instrumental in elucidating the SAR for this class of compounds. High-throughput screening methods, coupled with computational modeling and docking studies, can accelerate the identification of lead candidates with optimized properties. The ultimate goal of these synthetic efforts will be to develop next-generation analogues of this compound that exhibit enhanced potency against their intended biological targets while minimizing off-target effects, thereby improving their therapeutic index.
Exploration of Novel Biological Targets and Therapeutic Areas
The imidazole scaffold is known for its promiscuity, with different derivatives exhibiting a wide range of biological activities. This versatility suggests that this compound and its future analogues could be explored for a variety of therapeutic applications. Based on the known activities of structurally related compounds, several therapeutic areas warrant investigation.
Oncology: Many imidazole-containing compounds have demonstrated significant anticancer activity through various mechanisms, including the inhibition of kinases, tubulin polymerization, and topoisomerases. proquest.comnih.gov Future research could explore the potential of this compound as an inhibitor of key signaling pathways implicated in cancer cell proliferation and survival. High-throughput screening against a panel of cancer cell lines, followed by target identification and validation studies, could reveal novel anticancer applications for this compound.
Infectious Diseases: The imidazole ring is a key feature of many antifungal and antibacterial agents. The exploration of this compound's activity against a broad spectrum of microbial pathogens could lead to the development of new anti-infective therapies, which are urgently needed in the face of rising antimicrobial resistance. researchgate.net
Inflammatory and Immunological Disorders: Imidazole derivatives have also been investigated for their anti-inflammatory properties, often through the modulation of key inflammatory mediators such as cyclooxygenase (COX) enzymes. Investigating the effects of this compound on inflammatory pathways could uncover its potential as a treatment for a range of inflammatory conditions.
Neurodegenerative Diseases: Emerging research has highlighted the potential of imidazole-containing compounds in the context of neurodegenerative disorders like Alzheimer's disease. These compounds may exert their effects through various mechanisms, including the modulation of neurotransmitter systems or the inhibition of pathological protein aggregation. Preclinical studies in relevant animal models could shed light on the neuroprotective potential of this compound.
The following table summarizes potential biological targets and therapeutic areas for future investigation:
| Therapeutic Area | Potential Biological Targets |
| Oncology | Kinases, Tubulin, Topoisomerases |
| Infectious Diseases | Fungal and bacterial enzymes |
| Inflammatory Disorders | Cyclooxygenase (COX) enzymes |
| Neurodegenerative Diseases | Neurotransmitter receptors, Protein aggregation pathways |
Advanced Preclinical Development Strategies and Translational Research
Once promising lead candidates have been identified through initial screening and optimization, a robust preclinical development program is essential to assess their potential for clinical translation. For a compound like this compound and its analogues, this will involve a multi-faceted approach to evaluate their efficacy, safety, and pharmacokinetic properties.
In Silico and In Vitro Profiling: The preclinical development process will likely begin with in silico predictions of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. These computational models can help to prioritize candidates with favorable drug-like properties and identify potential liabilities early in the development process. Following in silico analysis, a comprehensive in vitro profiling will be necessary. This will include assays to determine the compound's potency and selectivity against its intended target, as well as its off-target activities against a panel of other receptors and enzymes. In vitro safety assessments, such as cytotoxicity assays and screens for potential genotoxicity, will also be crucial.
In Vivo Efficacy and Safety Studies: Promising candidates will then advance to in vivo studies in relevant animal models of disease. These studies are critical for demonstrating the compound's efficacy in a physiological setting and for establishing a dose-response relationship. Concurrently, in vivo safety and toxicology studies will be conducted to identify any potential adverse effects and to determine the compound's therapeutic window.
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: A thorough understanding of the compound's pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted by the body—is essential for designing appropriate dosing regimens. PK/PD modeling will be used to correlate the compound's concentration in the body with its pharmacological effects, providing valuable insights for the design of clinical trials.
Biomarker Development: The identification and validation of biomarkers will be a key component of the translational research strategy. Biomarkers can be used to monitor the compound's activity in vivo, to select patients who are most likely to respond to treatment, and to provide early evidence of clinical efficacy.
Challenges and Opportunities in Imidazole-Based Drug Discovery
The field of imidazole-based drug discovery is ripe with both challenges and opportunities. A clear understanding of this landscape is essential for guiding the future development of compounds like this compound.
Challenges:
Drug Resistance: As with any therapeutic agent, the development of drug resistance is a significant concern. For imidazole-based compounds, resistance can emerge through various mechanisms, including target mutations and the upregulation of drug efflux pumps. Strategies to overcome resistance, such as the development of combination therapies or compounds that can evade resistance mechanisms, will be critical.
Toxicity and Off-Target Effects: While the imidazole scaffold is generally well-tolerated, some derivatives can exhibit toxicity or undesirable off-target effects. Careful optimization of the compound's structure and a thorough preclinical safety assessment are necessary to mitigate these risks. nih.gov
Pharmacokinetic Properties: Achieving optimal pharmacokinetic properties, such as good oral bioavailability and an appropriate half-life, can be a challenge in drug development. Medicinal chemistry efforts will need to focus on modifying the compound's structure to improve its ADMET profile.
Opportunities:
Privileged Scaffold: The imidazole ring is often referred to as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov This versatility provides a significant opportunity to explore the potential of this compound and its analogues for a diverse array of therapeutic applications.
Targeting Protein-Protein Interactions: There is growing interest in the development of small molecules that can modulate protein-protein interactions (PPIs), which have traditionally been considered "undruggable" targets. The structural features of the imidazole scaffold make it a promising platform for the design of PPI inhibitors. nih.govnih.gov
Allosteric Modulation: Allosteric modulators, which bind to a site on a receptor that is distinct from the primary binding site, offer several advantages over traditional orthosteric ligands, including greater selectivity and a lower potential for side effects. The imidazole scaffold has the potential to be incorporated into the design of novel allosteric modulators. nih.govnih.gov
Addressing Unmet Medical Needs: The diverse biological activities of imidazole-containing compounds provide an opportunity to address a wide range of unmet medical needs, from the treatment of drug-resistant infections to the development of novel therapies for cancer and neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(3,4-Dimethylbenzyl)-1H-imidazol-2-amine, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing ethanol with 1H-imidazol-2-amine derivatives and 3,4-dimethylbenzyl halides in the presence of a base (e.g., triethylamine) is a common approach. Reaction optimization involves adjusting temperature (e.g., 70–80°C), solvent polarity, and stoichiometric ratios to improve yields. Characterization typically employs NMR and IR spectroscopy to confirm structural integrity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To confirm substituent positions and aromatic proton environments.
- IR Spectroscopy : To identify amine (-NH2) and imidazole ring vibrations (e.g., C=N stretches near 1600 cm⁻¹).
- X-ray Diffraction : For resolving crystallographic ambiguities, especially when synthesizing polymorphs or salts. Single-crystal X-ray data can validate bond lengths and angles .
Q. How do soil properties influence the environmental mobility of this compound?
- Methodological Answer : Sorption-desorption studies using the batch equilibration technique reveal that soil organic carbon (SOC) content and pH are critical. Higher SOC increases sorption (Freundlich coefficient Kf), while alkaline soils promote desorption due to deprotonation of the imidazole amine group. Researchers should measure soil texture, cation exchange capacity (CEC), and organic matter to predict mobility .
Advanced Research Questions
Q. How can researchers resolve contradictions in sorption data for this compound across different soil types?
- Methodological Answer : Contradictions often arise from heterogeneous soil matrices. To address this:
- Multivariate Analysis : Use principal component analysis (PCA) to identify dominant soil parameters (e.g., clay content vs. SOC).
- Isotherm Modeling : Compare Freundlich and Langmuir models to determine if sorption is multilayer or site-specific.
- Meta-Analysis : Aggregate data from studies (e.g., tropical vs. temperate soils) to identify global trends .
Q. What computational methods are suitable for predicting the reactivity and stability of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can calculate:
- Electrostatic Potential Maps : To predict nucleophilic/electrophilic sites.
- Thermodynamic Stability : Gibbs free energy of formation under varying pH.
- Degradation Pathways : Simulate hydrolysis or photolysis products using molecular orbital theory. Validate with experimental LC-MS/MS data .
Q. How can researchers design experiments to assess the biological activity of this compound?
- Methodological Answer :
- Target Identification : Use molecular docking to predict interactions with enzymes (e.g., histamine receptors, cytochrome P450).
- In Vitro Assays : Test cytotoxicity (MTT assay) and receptor binding (radioligand displacement) in cell lines.
- Metabolite Profiling : Incubate with liver microsomes to identify phase I/II metabolites via HPLC-MS. Reference structurally similar imidazole derivatives for mechanistic insights .
Q. What strategies improve the yield of this compound in scaled-up synthesis?
- Methodological Answer :
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C) for cross-coupling steps.
- Microwave-Assisted Synthesis : Reduce reaction time and byproduct formation.
- Purification Optimization : Use flash chromatography with gradient elution (hexane/ethyl acetate) or recrystallization in ethanol/water mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
